molecular formula C11H17ClO2 B13660429 Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13660429
M. Wt: 216.70 g/mol
InChI Key: RONDIIQRUJMRMZ-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)bicyclo[222]octane-1-carboxylate is a bicyclic organic compound with a unique structure that includes a chloromethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylate with chloromethyl reagents under specific conditions. One common method involves the use of chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols.

Scientific Research Applications

Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H17ClO2

Molecular Weight

216.70 g/mol

IUPAC Name

methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C11H17ClO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3

InChI Key

RONDIIQRUJMRMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CCl

Origin of Product

United States

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